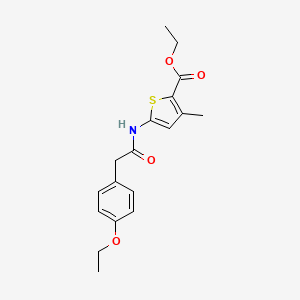
3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one” is a compound that belongs to the benzodiazepine drug class . It is similar in structure to other benzodiazepines like alprazolam and lorazepam . It is a chiral drug with excellent clinical efficacy, strong safety, and minimal side effects .
Synthesis Analysis
The synthesis of this compound involves bromination of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with bromine under various conditions . Another method involves the use of heated melted polyphosphoric acid, followed by a series of reactions including insulation, hydrolysis, decolorization, and drying .Molecular Structure Analysis
The molecular structure of this compound is similar to other benzodiazepines . It has a benzodiazepine ring with a bromo group at the 3rd position and a phenyl group at the 4th position .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H11BrN2O and a molecular weight of 315.16 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one serves as a key intermediate in the synthesis of various benzodiazepine derivatives. The nucleophilic substitution reactions involving this compound with cyclic amines result in the formation of 3-aminoalkyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-ones. These reactions are significant for modifying the benzodiazepine core, enabling the creation of new compounds with potentially varied biological activities. Thiazolo[4,5-b][1,5]benzodiazepine is another notable derivative obtained through reactions with thiourea, highlighting the versatility of this compound in synthetic organic chemistry (Bozhanov & Ivonin, 2000).
Crystal Structure Analysis
The crystal structure of benzodiazepine derivatives synthesized from this compound has been extensively studied. These analyses are crucial for understanding the molecular conformations and interactions that may influence the pharmacological properties of these compounds. For example, the study of 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione revealed its unique crystalline structure, which was significantly influenced by proton migration and resulted in different molecular forms. Such insights are valuable for drug design, as they help in predicting the behavior of these compounds in biological systems (Kravtsov et al., 2012).
Pharmacological Properties
This compound derivatives have been studied for their potential pharmacological effects, particularly their affinity towards central nervous system (CNS) benzodiazepine receptors. The synthesis and structural analysis of these derivatives are crucial in understanding their interaction with CNS receptors, which could lead to the development of new therapeutic agents with anxiolytic, anticonvulsant, or sedative properties. This research area is promising for expanding the current arsenal of benzodiazepine-based medications and exploring new therapeutic avenues (Pavlovsky et al., 2007).
Eigenschaften
IUPAC Name |
3-bromo-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-13-14(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-15(13)19/h1-9,13H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTOODLZJOYSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2875919.png)

![2,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2875921.png)
![1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875922.png)



![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)
![2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875931.png)
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)

